molecular formula C18H17N3OS B2469692 N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzylthio)acetamide CAS No. 1207048-14-3

N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzylthio)acetamide

Cat. No. B2469692
CAS RN: 1207048-14-3
M. Wt: 323.41
InChI Key: SFMVHRIVZAVQHF-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzylthio)acetamide, also known as BPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPTA belongs to the class of thioacetamides and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzylthio)acetamide inhibits PTP1B activity by binding to the active site of the enzyme, which prevents it from dephosphorylating its substrates. This leads to an increase in insulin signaling and glucose uptake in cells, which has potential therapeutic implications for the treatment of diabetes and other metabolic disorders. N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzylthio)acetamide also inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzylthio)acetamide has been found to exhibit various biochemical and physiological effects, including inhibition of PTP1B activity, inhibition of cancer cell growth, and anti-inflammatory properties. N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzylthio)acetamide has also been found to improve insulin sensitivity and glucose metabolism in animal models of diabetes and obesity.

Advantages and Limitations for Lab Experiments

N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzylthio)acetamide has several advantages for lab experiments, including its high potency and specificity for PTP1B inhibition, as well as its ability to penetrate cell membranes and inhibit intracellular PTP1B activity. However, N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzylthio)acetamide also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for research on N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzylthio)acetamide. One area of interest is the development of N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzylthio)acetamide derivatives with improved potency, selectivity, and pharmacokinetic properties. Another area of interest is the evaluation of N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzylthio)acetamide in animal models of metabolic disorders and cancer, to determine its potential therapeutic efficacy and safety. Additionally, the mechanism of action of N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzylthio)acetamide and its effects on other cellular pathways need to be further elucidated to fully understand its potential applications in scientific research.

Synthesis Methods

N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzylthio)acetamide can be synthesized by reacting 3-(1H-pyrazol-3-yl)aniline with benzyl chlorothioacetate in the presence of a base such as potassium carbonate or sodium hydride. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. After the reaction is complete, the product is purified using column chromatography or recrystallization.

Scientific Research Applications

N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzylthio)acetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, including inhibition of protein tyrosine phosphatase 1B (PTP1B) activity, which is involved in the regulation of insulin signaling and glucose metabolism. N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzylthio)acetamide has also been found to inhibit the growth of cancer cells and to have anti-inflammatory properties.

properties

IUPAC Name

2-benzylsulfanyl-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c22-18(13-23-12-14-5-2-1-3-6-14)20-16-8-4-7-15(11-16)17-9-10-19-21-17/h1-11H,12-13H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMVHRIVZAVQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC(=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzylthio)acetamide

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